molecular formula C10H8Cl3F3N2O2 B3031339 1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine CAS No. 257284-78-9

1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine

Cat. No.: B3031339
CAS No.: 257284-78-9
M. Wt: 351.5 g/mol
InChI Key: KPLUFKUFKJGLER-UHFFFAOYSA-N
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Description

1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine is a synthetic organic compound characterized by the presence of multiple halogen atoms and a pyridine ring. This compound is notable for its complex structure, which includes both chlorine and fluorine atoms, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine typically involves multiple steps, starting with the preparation of the pyridine derivative. The introduction of the trifluoromethyl group is often achieved through a nucleophilic substitution reaction, where a suitable trifluoromethylating agent is used. The subsequent steps involve the formation of the ethenamine moiety and the incorporation of chlorine atoms through chlorination reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to handle the reactive intermediates and to control the temperature and pressure conditions required for the chlorination and trifluoromethylation reactions.

Chemical Reactions Analysis

Types of Reactions

1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the ethenamine moiety.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the halogen atoms.

Scientific Research Applications

1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and pyridine ring play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,2-trichloro-N-[2-[4-(trifluoromethyl)phenyl]oxyethoxy]ethenamine: Similar structure but with a phenyl ring instead of a pyridine ring.

    1,2,2-trichloro-N-[2-[4-(trifluoromethyl)benzyl]oxyethoxy]ethenamine: Contains a benzyl group instead of a pyridine ring.

Uniqueness

1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine is unique due to the presence of the trifluoromethyl group on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with specific desired properties.

Properties

IUPAC Name

1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3F3N2O2/c11-8(12)9(13)18-20-4-3-19-7-5-6(1-2-17-7)10(14,15)16/h1-2,5,18H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLUFKUFKJGLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)OCCONC(=C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381815
Record name 1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257284-78-9
Record name 1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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